molecular formula C23H25N5O3S B2872523 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 902593-54-8

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2872523
CAS No.: 902593-54-8
M. Wt: 451.55
InChI Key: VONUNQGBKILDDG-UHFFFAOYSA-N
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Description

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core with dimethoxy and methyl substituents, as well as a mesitylacetamide moiety

Preparation Methods

The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate and formic acid can yield the triazoloquinazoline core.

    Introduction of Dimethoxy and Methyl Groups: The next step involves the introduction of dimethoxy and methyl groups onto the triazoloquinazoline core. This can be accomplished through electrophilic aromatic substitution reactions using appropriate reagents.

    Thioether Formation: The formation of the thioether linkage is achieved by reacting the modified triazoloquinazoline core with a suitable thiol compound under basic conditions.

    Attachment of the Mesitylacetamide Moiety: Finally, the mesitylacetamide moiety is introduced through an amide coupling reaction using mesityl chloride and the appropriate amine derivative.

Industrial production methods for this compound may involve optimization of these synthetic steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can result in the reduction of the triazoloquinazoline core or the thioether linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace specific substituents on the triazoloquinazoline core.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has shown promise in various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.

    Medicine: The compound has shown potential as a therapeutic agent. Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can be compared to other similar compounds, such as:

    2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone: This compound has a similar triazoloquinazoline core but differs in the substituents attached to the core.

    2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(morpholin-4-yl)butan-1-one: This compound also shares the triazoloquinazoline core but has different substituents, including a morpholine ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-12-7-13(2)21(14(3)8-12)26-20(29)11-32-23-25-17-10-19(31-6)18(30-5)9-16(17)22-24-15(4)27-28(22)23/h7-10H,11H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONUNQGBKILDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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